2-ブロモピリミジン-4-カルボニトリル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

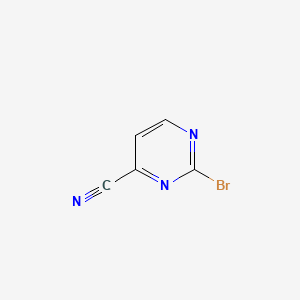

2-Bromopyrimidine-4-carbonitrile is an organic compound with the molecular formula C5H2BrN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the second position and a nitrile group at the fourth position of the pyrimidine ring .

科学的研究の応用

2-Bromopyrimidine-4-carbonitrile has a wide range of applications in scientific research:

生化学分析

Biochemical Properties

It is known that pyrimidine derivatives have been studied for their anticancer activity . Due to the structural resemblance with the nucleotide base pair of DNA and RNA, pyrimidine is recognized as a valuable compound in the treatment of cancer .

Cellular Effects

Pyrimidine derivatives have been shown to have anticancer activity, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrimidine derivatives have been shown to have anticancer activity, suggesting that they may exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromopyrimidine-4-carbonitrile typically involves the bromination of pyrimidine derivatives. One common method is the reaction of 2-chloropyrimidine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is carried out under reflux conditions to yield 2-Bromopyrimidine-4-carbonitrile .

Industrial Production Methods: Industrial production of 2-Bromopyrimidine-4-carbonitrile follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions and achieving high yields .

化学反応の分析

Types of Reactions: 2-Bromopyrimidine-4-carbonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of substituted pyrimidine derivatives.

Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, thiols, and organolithium reagents.

Suzuki-Miyaura Coupling: The reaction requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid.

Major Products:

Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups depending on the nucleophile used.

Suzuki-Miyaura Coupling: Biaryl compounds formed by the coupling of the pyrimidine ring with an aryl or alkyl group.

作用機序

The mechanism of action of 2-Bromopyrimidine-4-carbonitrile is largely dependent on its chemical structure and the specific reactions it undergoes. In biological systems, it can act as an inhibitor of enzymes by binding to active sites and blocking substrate access. The nitrile group and the bromine atom play crucial roles in its reactivity and binding affinity .

類似化合物との比較

- 2-Chloropyrimidine-4-carbonitrile

- 2-Amino-4-cyanopyrimidine

- 2-Methylpyrimidine-4-carbonitrile

- 5-Bromo-4-cyanopyrimidine

Comparison: 2-Bromopyrimidine-4-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct reactivity and binding properties. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

生物活性

2-Bromopyrimidine-4-carbonitrile (C5H2BrN3) is a pyrimidine derivative characterized by a bromine substituent at the second position and a nitrile group at the fourth position. This structural configuration contributes to its biological activity, particularly as an enzyme inhibitor. Research into its pharmacological properties has highlighted its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents.

Chemical Structure and Properties

The compound's unique structure is pivotal to its biological activity. The presence of the bromine atom and the nitrile group enhances its reactivity and binding affinity to various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C5H2BrN3 |

| Molecular Weight | 200.99 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

2-Bromopyrimidine-4-carbonitrile primarily acts as an enzyme inhibitor . It binds to the active sites of enzymes, obstructing substrate access and thereby inhibiting their activity. This mechanism is crucial for its potential therapeutic effects, particularly in targeting specific pathways involved in disease progression.

Antiviral and Anticancer Properties

Recent studies have indicated that 2-Bromopyrimidine-4-carbonitrile exhibits significant antiviral and anticancer properties:

- Antiviral Activity : The compound has shown promise in inhibiting viral replication, potentially through interference with viral enzymes essential for replication.

- Anticancer Activity : In vitro studies have demonstrated that 2-Bromopyrimidine-4-carbonitrile can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Studies

- Enzyme Inhibition : A study demonstrated that 2-Bromopyrimidine-4-carbonitrile effectively inhibited cyclooxygenase-2 (COX-2) with an IC50 value comparable to standard inhibitors like celecoxib, indicating its potential as an anti-inflammatory agent .

- Antimycobacterial Activity : In another investigation, compounds structurally related to 2-Bromopyrimidine-4-carbonitrile were tested for their ability to inhibit mycobacterial growth. The results indicated that certain derivatives showed enhanced activity against Mycobacterium tuberculosis, suggesting a potential application in treating tuberculosis .

Structure-Activity Relationship (SAR)

The biological activity of 2-Bromopyrimidine-4-carbonitrile can be influenced by modifications to its structure. For instance, substituting different groups at various positions on the pyrimidine ring can enhance or diminish its inhibitory effects on specific enzymes.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloropyrimidine-4-carbonitrile | Chlorine at the second position | Less reactive than brominated counterpart |

| 2-Amino-4-cyanopyrimidine | Amino group at the second position | Potentially more basic |

| 5-Bromo-4-cyanopyrimidine | Bromine at the fifth position | Different substitution pattern influencing activity |

Safety and Toxicity

While the biological activities of 2-Bromopyrimidine-4-carbonitrile are promising, safety assessments are crucial. Preliminary toxicity studies indicate a moderate safety profile; however, further research is needed to fully understand its toxicological effects in vivo.

特性

IUPAC Name |

2-bromopyrimidine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrN3/c6-5-8-2-1-4(3-7)9-5/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYRDSCFCCTHJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717786 |

Source

|

| Record name | 2-Bromopyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209459-16-4 |

Source

|

| Record name | 2-Bromopyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。